molecular formula C10H9ClF3NOS B14069359 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14069359
M. Wt: 283.70 g/mol
InChI Key: IZUFIYOBYRZWCQ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that contains a trifluoromethylthio group.

    Amination: The aromatic compound undergoes amination to introduce the amino group at the desired position.

    Chloropropanone Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

    1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one: Lacks the chloropropanone moiety, leading to different chemical reactivity and applications.

    1-(2-Amino-3-(trifluoromethylthio)phenyl)-3-bromopropan-1-one: Contains a bromine atom instead of chlorine, which may affect its reactivity and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-4-7(16)6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

IZUFIYOBYRZWCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)N)C(=O)CCCl

Origin of Product

United States

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